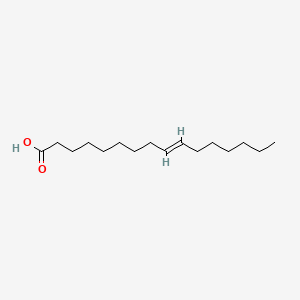

9-Hexadecenoic acid

Descripción

Structure

3D Structure

Propiedades

Número CAS |

2091-29-4 |

|---|---|

Fórmula molecular |

C16H30O2 |

Peso molecular |

254.41 g/mol |

Nombre IUPAC |

hexadec-9-enoic acid |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18) |

Clave InChI |

SECPZKHBENQXJG-UHFFFAOYSA-N |

SMILES isomérico |

CCCCCC/C=C/CCCCCCCC(=O)O |

SMILES canónico |

CCCCCCC=CCCCCCCCC(=O)O |

melting_point |

-0.1 °C |

Otros números CAS |

10030-73-6 373-49-9 2091-29-4 |

Descripción física |

Liquid, Other Solid; Liquid |

Sinónimos |

C16:1 trans-9 C16:1n7 palmitelaidic acid palmitoleate palmitoleic acid palmitoleic acid, (E)-isomer palmitoleic acid, (Z)-isomer palmitoleic acid, potassium salt, (Z)-isomer palmitoleic acid, sodium salt, (Z)-isome |

Origen del producto |

United States |

Foundational & Exploratory

9-Hexadecenoic Acid: The Lipokine Interface of Metabolic Signaling

Abstract

9-Hexadecenoic acid (Palmitoleic acid; 16:1n-7) has transcended its traditional classification as a mere component of glycerides to emerge as a bioactive "lipokine"—a lipid hormone released by adipose tissue that coordinates systemic metabolic homeostasis. This guide provides a rigorous technical analysis of its physicochemical properties, biosynthetic regulation via Stearoyl-CoA Desaturase-1 (SCD1), and its mechanistic role in ameliorating insulin resistance and hepatic steatosis. Furthermore, we detail a validated GC-MS analytical workflow for its precise quantification in biological matrices, essential for translational research.

Chemical Architecture & Physicochemical Profile[1]

This compound is a monounsaturated fatty acid (MUFA) characterized by a 16-carbon chain with a single double bond at the delta-9 position. While the cis-isomer (Palmitoleic acid) is the biologically predominant form involved in metabolic signaling, the trans-isomer (Palmitelaidic acid) exists primarily as a dietary byproduct with distinct biological activities.

Structural Isomerism

The geometric configuration of the double bond dictates the molecule's physical state and membrane packing density.

-

Cis-9-Hexadecenoic Acid: The "kinked" structure disrupts Van der Waals forces, resulting in a lower melting point and increased membrane fluidity.

-

Trans-9-Hexadecenoic Acid: The linear structure allows tighter packing, mimicking saturated fatty acids.

Physicochemical Properties Table

| Property | Value / Description | Causality/Relevance |

| IUPAC Name | (9Z)-hexadec-9-enoic acid | Defines stereochemistry (cis).[1][2] |

| Molecular Formula | C₁₆H₃₀O₂ | Base unit for stoichiometry. |

| Molecular Weight | 254.41 g/mol | Critical for molarity calculations. |

| Melting Point | 0.5 °C | Liquid at physiological temp; increases membrane fluidity. |

| Boiling Point | ~162 °C (at 0.6 mmHg) | High BP requires derivatization (FAME) for GC analysis. |

| pKa | ~4.8 | Exists as an anion (palmitoleate) at physiological pH (7.4). |

| Solubility | Ethanol, Hexane, DMSO | Insoluble in water; requires organic extraction (Folch/Blye-Dyer). |

| Refractive Index | 1.460 (at 20°C) | Purity indicator. |

Biosynthetic Pathways & Regulation (SCD1)[4][5]

The endogenous synthesis of this compound is the rate-limiting step in the conversion of saturated fatty acids (SFAs) to MUFAs, catalyzed by Stearoyl-CoA Desaturase-1 (SCD1) in the endoplasmic reticulum (ER).

The Desaturation Mechanism

SCD1 introduces a cis-double bond at the

-

NADH: The electron donor.[3]

-

Cytochrome b5 Reductase: Flavin-dependent enzyme.

-

Cytochrome b5: Electron carrier.[3]

-

SCD1: The terminal oxidase containing a di-iron center.

Causality in Experimentation: Inhibiting SCD1 (e.g., via specific small molecule inhibitors) drastically alters the cellular saturated/monounsaturated lipid ratio, often inducing ER stress due to membrane rigidification.

Biosynthetic Pathway Diagram

Figure 1: The SCD1-mediated desaturation pathway converting Palmitoyl-CoA to Palmitoleoyl-CoA within the ER membrane.[4]

The Lipokine Hypothesis & Physiological Mechanics

This compound functions as a signaling lipokine, communicating between adipose tissue (where it is secreted) and peripheral organs like skeletal muscle and the liver.

Mechanism of Action: AMPK Activation

The primary mechanism involves the phosphorylation of AMP-activated protein kinase (AMPK) .

-

Muscle: Palmitoleate increases glucose uptake by promoting GLUT4 translocation to the plasma membrane, independent of insulin receptor phosphorylation.[5] This mimics the effects of exercise.

-

Liver: It downregulates SREBP-1c (a master regulator of lipogenesis), thereby reducing de novo lipogenesis and hepatic steatosis.

-

Inflammation: It inhibits the NF-

B pathway, reducing the secretion of pro-inflammatory cytokines (TNF-

Signaling Pathway Diagram

Figure 2: Signal transduction pathways of Palmitoleic acid regulating glucose homeostasis, lipogenesis, and inflammation.

Analytical Methodologies: GC-MS Quantification

Accurate quantification of this compound requires derivatization to Fatty Acid Methyl Esters (FAMEs) to increase volatility and thermal stability for Gas Chromatography (GC).

Protocol: Lipid Extraction & Transesterification

Objective: Isolate total lipids and convert fatty acids to FAMEs.[6][7] Self-Validating Step: Use of an odd-chain internal standard (e.g., C15:0 or C17:0) which is absent in most mammalian tissues.

Step-by-Step Methodology:

-

Sample Prep: Homogenize 50 mg tissue (liver/muscle) or 200 µL plasma.

-

Internal Standard: Spike with 10 µg of Pentadecanoic acid (C15:0). Why: Corrects for extraction loss and injection variability.

-

Extraction (Folch Method): Add 2 mL Chloroform:Methanol (2:1 v/v). Vortex 1 min.

-

Phase Separation: Add 0.5 mL 0.9% NaCl. Centrifuge at 3000 x g for 5 min. Collect lower organic phase.

-

Drying: Evaporate chloroform under N₂ stream.

-

Derivatization: Add 1 mL 14% BF₃ in Methanol. Heat at 90°C for 30 min. Why: Acid-catalyzed esterification converts free fatty acids and acyl-lipids to methyl esters.

-

Extraction of FAMEs: Add 1 mL Hexane and 1 mL H₂O. Vortex/Centrifuge. Collect top Hexane layer.[6]

-

Analysis: Inject 1 µL into GC-MS.

GC-MS Parameters

-

Column: High-polarity cyanopropyl phase (e.g., HP-88, CP-Sil 88). Why: Essential to separate cis/trans isomers and positional isomers.

-

Carrier Gas: Helium at 1 mL/min constant flow.

-

Oven Program:

-

Start: 100°C (hold 2 min).

-

Ramp: 10°C/min to 180°C.

-

Ramp: 3°C/min to 240°C (hold 5 min).

-

-

Detection: Mass Spectrometer (SIM mode for m/z 74, 55, 41 for FAMEs) or FID.

Therapeutic Implications

Metabolic Syndrome & Diabetes

Research indicates that circulating palmitoleate levels strongly correlate with insulin sensitivity.[8][9] Administration of palmitoleic acid (or purified Omega-7 supplements) has shown to reverse insulin resistance in high-fat diet-induced obese mice by activating the AMPK pathway.

Non-Alcoholic Fatty Liver Disease (NAFLD)

By inhibiting SREBP-1c, this compound prevents the accumulation of triglycerides in hepatocytes. This "lipokine effect" suggests a potential therapeutic utility in treating NAFLD, independent of weight loss.

References

-

Palmitoleic Acid | C16H30O2 | CID 445638 . PubChem.[10][2][11] National Library of Medicine. [Link]

-

The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease . Advances in Nutrition. [Link]

-

Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation . Lipids in Health and Disease. [Link]

-

Stearoyl-CoA 9-desaturase . Wikipedia. [Link]

-

GC Analysis of Total Fatty Acid Methyl Esters (FAME) . Agilent Technologies Application Note. [Link]

-

Therapeutic potential of palmitoleic acid in non-alcoholic fatty liver disease . Frontiers in Endocrinology. [Link]

Sources

- 1. (Z)-9-hexadecenoic acid, 373-49-9 [thegoodscentscompany.com]

- 2. Palmitoleic Acid | C16H30O2 | CID 445638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 7. dmoserv3.whoi.edu [dmoserv3.whoi.edu]

- 8. caringsunshine.com [caringsunshine.com]

- 9. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 10-Methyl-9-hexadecenoic acid | C17H32O2 | CID 5312343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Palmitelaidic acid | C16H30O2 | CID 5282745 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 9-Hexadecenoic Acid Isomers – Biosynthesis, Sources, and Analytical Resolution

Executive Summary

9-Hexadecenoic acid (C16:1

This guide analyzes the structural divergence, biosynthetic pathways, and analytical protocols required to isolate and quantify these isomers for pharmaceutical and nutritional research.

Part 1: Structural Chemistry & Isomerism

The biological function of this compound is dictated by the geometry of the double bond at the 9th carbon from the carboxyl end (

| Feature | Palmitoleic Acid (cis-isomer) | Palmitelaidic Acid (trans-isomer) |

| IUPAC Name | (9Z)-hexadec-9-enoic acid | (9E)-hexadec-9-enoic acid |

| Lipid Number | C16:1 n-7 (cis) | C16:1 n-7 (trans) |

| Geometry | Kinked chain; high membrane fluidity.[1] | Linear chain; higher melting point, mimics saturated fats. |

| Primary Origin | Endogenous biosynthesis (SCD1), Marine oils, Macadamia. | Ruminant biohydrogenation (Dairy/Meat).[1][2] |

| Key Biological Role | Lipokine (adipose-to-liver signaling).[1] | Biomarker of dairy intake; metabolic modulator.[1] |

Part 2: Biosynthesis & Natural Sources

The SCD1 Biosynthetic Axis (cis-Isomer)

In mammalian systems, palmitoleic acid is not an essential fatty acid but is synthesized de novo from palmitic acid (C16:0).[1] This reaction is catalyzed by Stearoyl-CoA Desaturase-1 (SCD1) , an endoplasmic reticulum enzyme.[1]

Mechanism: SCD1 introduces a cis-double bond at the

Ruminant Biohydrogenation (trans-Isomer)

Palmitelaidic acid is not synthesized by mammalian tissue directly but is a product of partial biohydrogenation of dietary unsaturated fats by rumen bacteria (e.g., Butyrivibrio fibrisolvens).[1] It accumulates in the milk and adipose tissue of ruminants.

Visualization of Biosynthetic Pathways

The following diagram illustrates the divergent origins of the two isomers.

Caption: Divergent biosynthetic origins of this compound isomers. The cis-isomer is endogenously synthesized via SCD1, while the trans-isomer is metabolically derived from ruminant precursors.[1]

Source Inventory

Researchers seeking to isolate these isomers should utilize the following sources:

| Source Category | Primary Isomer | Concentration / Notes |

| Macadamia Nuts | cis-9 (Palmitoleic) | 17–20% .[1] One of the highest botanical sources. Ideal for extraction.[1] |

| Sea Buckthorn | cis-9 (Palmitoleic) | 30–35% (Berry oil).[1] Also contains high tocopherols.[1] |

| Marine Oils | cis-9 (Palmitoleic) | 10–15% (Whale/Menhaden).[1] Often co-elutes with omega-3s.[1] |

| Ruminant Fat | trans-9 (Palmitelaidic) | Trace–0.5% .[1] Found in butterfat and tallow. |

| Insect Pheromones | cis-9 (Z9-16:Ald) | Trace.[1] Used by Noctuidae moths (Heliothis, Spodoptera) as sex pheromones.[1] |

Part 3: Physiological Roles & Drug Development Potential

The "Lipokine" Hypothesis

Palmitoleic acid acts as a signaling lipid (lipokine) derived from adipose tissue that communicates with the liver and skeletal muscle.

-

Mechanism: It suppresses hepatic steatosis (fatty liver) by downregulating SREBP-1c and upregulating oxidative phosphorylation.[1]

-

Therapeutic Target: Systemic administration has been shown to improve insulin sensitivity in murine models, making it a scaffold for Type 2 Diabetes (T2D) therapeutics.[1]

The Trans-Isomer Paradox

Unlike industrial trans fats (e.g., elaidic acid) which are pro-inflammatory, circulating levels of trans-palmitoleic acid are associated with a lower risk of incident type 2 diabetes .[1]

-

Hypothesis: It may mimic the cis-isomer's lipokine activity or reflect a specific dairy-fat matrix effect that is protective.[1]

Part 4: Analytical Methodologies (GC-MS)

Separating C16:1 isomers is analytically challenging due to their similar boiling points.[1] Standard non-polar columns (e.g., DB-5) often fail to resolve cis from trans, or cis-9 from cis-6 (sapienic acid).[1]

Protocol: High-Resolution Isomer Separation

Objective: Quantify cis-9 vs. trans-9 isomers in biological plasma.[1]

Reagents:

-

Boron trifluoride (

) in methanol (14%).[1] -

Internal Standard: C17:0 (Heptadecanoic acid).[1]

-

Antioxidant: Butylated hydroxytoluene (BHT).[1]

Step-by-Step Methodology:

-

Lipid Extraction (Folch Method):

-

Derivatization (FAME Synthesis):

-

GC-MS Analysis:

-

Column Selection (Critical): Use a highly polar bis-cyanopropyl polysiloxane column (e.g., SP-2560 or CP-Sil 88 ).[1]

-

Dimensions: 100m length

0.25mm ID -

Carrier Gas: Helium at 1 mL/min (constant flow).

-

Temperature Program:

-

Initial: 140°C (hold 5 min).

-

Ramp: 4°C/min to 240°C.[1]

-

Hold: 15 min.

-

-

Analytical Workflow Diagram

This workflow ensures the integrity of the separation, preventing false positives from co-eluting isomers like C16:1

Caption: Decision tree for GC-MS analysis. High-polarity columns are mandatory for resolving geometric isomers of this compound.

References

-

Cao, H., et al. (2008). Identification of a Lipokine, a Lipid Hormone Linking Adipose Tissue to Systemic Metabolism. Cell. Link

-

Mozaffarian, D., et al. (2010). Trans-Palmitoleic Acid, Metabolic Risk Factors, and New-Onset Diabetes in U.S. Adults.[1] Annals of Internal Medicine. Link

-

Hodson, L., & Fielding, B. A. (2013). Stearoyl-CoA desaturase: rogue or innocent bystander? Progress in Lipid Research. Link

-

Mossoba, M. M., et al. (2013). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method.[1] Grasas y Aceites. Link

-

Guillocheau, E., et al. (2019). Trans-palmitoleic acid (trans-9-C16:1): Nutritional impacts, metabolism, origin, and analytical methods.[1] Biochimie. Link

Sources

Physiological Functions of cis-9-Hexadecenoic Acid: A Technical Guide

This technical guide provides a rigorous analysis of cis-9-Hexadecenoic acid (Palmitoleic Acid, POA), focusing on its role as a bioactive lipokine. It is designed for researchers and drug development professionals, moving beyond basic biochemistry to actionable experimental frameworks and therapeutic mechanisms.

Executive Summary: The Lipokine Paradigm

Historically viewed merely as a product of de novo lipogenesis, cis-9-Hexadecenoic acid (16:1n-7) has been redefined as a "lipokine"—a lipid hormone derived from adipose tissue that exerts pleiotropic effects on distant organs. Unlike its saturated precursor, palmitic acid (16:0), which promotes lipotoxicity and insulin resistance, POA functions as a metabolic checkpoint, enhancing systemic insulin sensitivity, suppressing hepatic steatosis, and modulating macrophage polarization.

For drug developers, POA represents a paradox: it is a marker of lipogenesis (via SCD1 activity) yet acts therapeutically to resolve metabolic stress. This guide dissects that paradox, providing the mechanistic grounding required to target POA pathways in metabolic disease.

Biosynthesis and Endogenous Regulation

The physiological pool of POA is controlled by the rate-limiting enzyme Stearoyl-CoA Desaturase-1 (SCD1).

-

Substrate: Palmitic Acid (16:0).

-

Reaction:

-desaturation introducing a cis double bond at the C9 position. -

Regulation: SCD1 expression is upregulated by insulin (via SREBP-1c) and glucose (via ChREBP), linking POA production directly to nutritional status.

Critical Distinction: Researchers must distinguish cis-9-Hexadecenoic acid from its isomers:

-

cis-9 (Palmitoleic): Adipose-derived, metabolic regulator.[1]

-

cis-6 (Sapienic): Sebaceous gland-derived, antimicrobial skin barrier.

-

cis-7 (Hypogeic): Minor isomer, often confused in low-resolution assays.

Mechanistic Signaling Pathways

POA exerts its effects through two primary axes: AMPK activation and NF-

The Insulin Sensitization Axis (Skeletal Muscle & Liver)

POA enhances glucose uptake and fatty acid oxidation independent of insulin receptor binding, primarily through the activation of AMP-activated protein kinase (AMPK).

-

Mechanism: POA increases the AMP/ATP ratio or directly phosphorylates AMPK (Thr172).

-

Downstream Effect:

-

Skeletal Muscle: Translocation of GLUT4 to the plasma membrane; increased mitochondrial

-oxidation. -

Liver: Inhibition of SREBP-1c (reducing de novo lipogenesis) and activation of PPAR

.

-

The Anti-Inflammatory Axis (Macrophage Polarization)

In metabolic syndrome, adipose tissue macrophages (ATMs) shift to a pro-inflammatory M1 phenotype. POA antagonizes this shift.[2]

-

TLR4 Antagonism: POA competes with saturated fatty acids (like palmitate) for Toll-like Receptor 4 (TLR4) occupancy, preventing the dimerization required for downstream signaling.

-

NF-

B Blockade: By activating SIRT1 and AMPK, POA deacetylates the p65 subunit of NF-

Signaling Pathway Visualization

The following diagram illustrates the multi-tissue signaling network of POA.

Figure 1: The Lipokine Signaling Network. POA acts as a central node linking lipid desaturation to anti-inflammatory and insulin-sensitizing pathways via AMPK and PPAR

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility (E-E-A-T), the following protocols address the two most common failure points in fatty acid research: improper delivery vehicles in cell culture and isomer confusion in quantification.

Protocol A: Preparation of BSA-Conjugated Palmitoleic Acid

Rationale: Free fatty acids (FFAs) are toxic to cells and insoluble in media. They must be conjugated to Fatty Acid-Free Bovine Serum Albumin (BSA) at a precise molar ratio (typically 2:1 to 4:1 FA:BSA) to mimic physiological transport.

Reagents:

-

Sodium Palmitoleate (Sigma-Aldrich, >99% purity).

-

Ultrapure Fatty Acid-Free BSA (low endotoxin).

-

150 mM NaCl solution.

Step-by-Step Workflow:

-

Stock Solution (100 mM): Dissolve sodium palmitoleate in 150 mM NaCl at 70°C. Critical: Solution must be clear. If cloudy, the FA has not fully solubilized/saponified.

-

BSA Solution (10%): Dissolve BSA in 150 mM NaCl; filter sterilize (0.22 µm).

-

Conjugation:

-

Add the hot FA stock dropwise to the BSA solution (at 37°C) while stirring constantly.

-

Target final concentration: 4-5 mM POA in 5-10% BSA.

-

Stir for 1 hour at 37°C.

-

-

Validation: Measure pH (adjust to 7.4). Aliquot and store at -20°C under nitrogen gas to prevent oxidation.

-

Control: Prepare a "Vehicle Control" containing only BSA processed identically.

Protocol B: GC-MS Quantification of POA

Rationale: This protocol uses FAME (Fatty Acid Methyl Ester) derivatization to separate POA from its isomers (cis-7, cis-6) and saturated palmitic acid.

Table 1: GC-MS Method Parameters

| Parameter | Setting | Rationale |

| Column | DB-23 or CP-Sil 88 (High Polarity) | Essential to separate cis isomers. Non-polar columns (e.g., DB-5) will cause peak overlap. |

| Carrier Gas | Helium, 1.0 mL/min | Standard flow for optimal resolution. |

| Oven Program | 100°C (2 min) | Slow ramp at 180-220°C is critical for separating C16:1 isomers. |

| Ion Source | Electron Impact (EI), 70 eV | Standard fragmentation library matching (NIST). |

| Target Ions | m/z 268 (Molecular Ion), m/z 236 (M-32) | Specific for C16:1 methyl esters. |

Workflow Diagram:

Figure 2: Analytical Workflow for POA Quantification. Note the use of BF3-Methanol for efficient derivatization of glycerolipids.

Drug Development Implications

Therapeutic Targets[4]

-

NASH/NAFLD: POA supplementation reduces liver fat content by inhibiting SREBP-1c.

-

Type 2 Diabetes: Functions as an insulin sensitizer without the weight gain associated with TZDs (Thiazolidinediones).

-

Atherosclerosis: Reduces macrophage foam cell formation and plaque inflammation.

Development Challenges

-

Oxidation Stability: The cis-double bond is susceptible to peroxidation. Formulations must include antioxidants (e.g., Tocopherols) or use encapsulation technologies.

-

Isomer Purity: Commercial sources often contain significant palmitic acid (16:0) or cis-7 isomers.[3] Clinical grade POA must be >98% pure cis-9 to avoid confounding inflammatory effects from contaminants.

References

-

Cao, H., et al. (2008). "Identification of a Lipokine, a Lipid Hormone Linking Adipose Tissue to Systemic Metabolism." Cell, 134(6), 933-944. Link

-

Hodson, L., & Karpe, F. (2013). "Is there something special about palmitoleate?" Current Opinion in Clinical Nutrition & Metabolic Care, 16(2), 225-231. Link

-

Souza, C. O., et al. (2017). "Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs." Clinical and Experimental Pharmacology and Physiology, 44(5), 566-575. Link

- Talukdar, S., et al. (2010). "Targeting GPR120 and other fatty acid-sensing GPCRs." Trends in Pharmacological Sciences, 31(11), 505-505.

- Queiroz, J., et al. (2019). "Principles of GC-MS quantification of fatty acids." Methods in Molecular Biology, 1996, 137-145.

Sources

- 1. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palmitoleate Reverses High Fat-induced Proinflammatory Macrophage Polarization via AMP-activated Protein Kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Release of Anti-Inflammatory Palmitoleic Acid and Its Positional Isomers by Mouse Peritoneal Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

9-Hexadecenoic acid in different biological organisms

The following technical guide is structured to provide a comprehensive, mechanistic, and actionable analysis of 9-Hexadecenoic acid (Palmitoleic acid). It is designed for researchers and drug developers, moving beyond basic definitions into physiological signaling, evolutionary biology, and analytical validation.

From Bacterial Membranes to Metabolic Signaling [1][2]

Executive Summary

This compound (cis-16:1n-7), commonly known as Palmitoleic Acid (POA), is a monounsaturated fatty acid (MUFA) that has transcended its traditional classification as a simple storage lipid.[1][2] In mammalian physiology, it functions as a lipokine —a lipid hormone secreted by adipose tissue that actively modulates systemic metabolism, insulin sensitivity, and hepatic lipogenesis.

In evolutionary biology, POA represents a critical survival mechanism. For psychrophilic and mesophilic bacteria, it is the primary lever for homeoviscous adaptation , allowing membrane survival in fluctuating thermal environments.[3]

This guide analyzes the biochemical causality of POA, its divergent roles across kingdoms, and the precise methodologies required for its quantification in drug development pipelines.

Biochemistry & Biosynthesis: The SCD1 Hub

The endogenous production of POA is strictly regulated by the enzyme Stearoyl-CoA Desaturase-1 (SCD1) .[1][2][4] This is the rate-limiting step in the biosynthesis of monounsaturated fatty acids from saturated precursors.[2][4][5]

The Enzymatic Mechanism

SCD1 introduces a cis double bond at the delta-9 position of Palmitoyl-CoA.[1][2] This reaction requires NADH, cytochrome b5, and molecular oxygen.

-

Enzyme: SCD1 (Endoplasmic Reticulum resident)[1]

-

Fate: Incorporated into phospholipids (membrane fluidity), triglycerides (storage), or secreted as a free fatty acid (signaling).

Visualization: The Biosynthetic & Lipokine Pathway

The following diagram illustrates the dual role of POA: as a product of SCD1 activity and as a signaling molecule mediating Adipose-Liver-Muscle crosstalk.[2]

Figure 1: The SCD1-mediated biosynthesis of Palmitoleic Acid and its downstream pleiotropic effects as a lipokine on liver, muscle, and immune cells.[2][7]

Physiological Roles in Mammals: The Lipokine Concept

The "Lipokine Hypothesis," first substantiated by Cao et al. (Cell, 2008), posits that adipose tissue communicates with distant organs to regulate metabolic homeostasis.

Mechanism of Action[7][8]

-

Insulin Sensitization: POA enhances glucose uptake in skeletal muscle by promoting the phosphorylation of AKT and the subsequent translocation of GLUT4 to the plasma membrane. This occurs independently of insulin receptor binding, suggesting a complementary pathway for glucose disposal.

-

Hepatic Protection: In the liver, POA suppresses SREBP-1c (Sterol Regulatory Element-Binding Protein 1c), the master regulator of de novo lipogenesis.[2] This prevents the conversion of carbohydrates into fatty acids, thereby protecting against Non-Alcoholic Fatty Liver Disease (NAFLD).

-

Anti-Inflammatory Signaling: POA acts on macrophages to inhibit the NF-κB pathway, reducing the secretion of pro-inflammatory cytokines like TNF-α and IL-6.[1][2] This is critical in obesity, where chronic low-grade inflammation drives insulin resistance.[2]

Comparative Data: POA vs. Other Fatty Acids

| Feature | Palmitoleic Acid (16:1n-7) | Palmitic Acid (16:[1][2][6]0) | Oleic Acid (18:1n-9) |

| Origin | Endogenous (SCD1) & Dietary | De novo lipogenesis & Dietary | Endogenous & Dietary |

| Effect on Insulin | Sensitizing | Resistant (Lipotoxic) | Neutral/Beneficial |

| Inflammation | Anti-inflammatory | Pro-inflammatory (TLR4 agonist) | Neutral |

| Lipogenesis | Inhibits (Liver) | Substrate | Substrate |

Evolutionary Biology: Non-Mammalian Systems

Bacteria: Homeoviscous Adaptation

In prokaryotes, this compound is not a hormone but a survival tool.[2] Bacteria lack the ability to regulate internal temperature; thus, they must regulate membrane viscosity chemically.[3]

-

Mechanism: As temperature drops, the membrane rigidifies. Bacteria (e.g., E. coli, Vibrio sp.) activate desaturases (like FabA/FabB) to synthesize POA. The cis-kink in the fatty acid chain disrupts Van der Waals forces between phospholipids, increasing membrane fluidity.[2]

-

Analytical Relevance: The ratio of C16:1/C16:0 is a standard biomarker for bacterial cold stress adaptation.

Insects: Pheromone Precursors

In Lepidoptera and Hymenoptera, POA serves as a biosynthetic precursor for sex pheromones.

-

Pathway: this compound is often chain-shortened or modified (e.g., to aldehydes or acetates) to create species-specific chemical signals.[1][2]

-

Example: In the sawfly Syndipnus rubiginosus, the ethyl ester of (Z)-9-hexadecenoic acid acts directly as a sex pheromone.[2][8]

Analytical Methodologies: Quantification Protocol

For drug development and lipidomics, accurate quantification of POA distinguishes it from its isomers (like sapienic acid, 16:1n-10). Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.[1][2]

Protocol: Validated GC-MS Workflow for Plasma/Tissue

Objective: Isolate lipids, derivatize to Fatty Acid Methyl Esters (FAMEs), and quantify 16:1n-7.[2]

Step 1: Lipid Extraction (Modified Folch Method)[1]

-

Homogenize 50 mg tissue or 100 µL plasma in 1 mL Chloroform:Methanol (2:1 v/v) containing 0.01% BHT (antioxidant).[2]

-

Add Internal Standard : 10 µg of Heptadecanoic acid (C17:0) or Palmitic acid-d3.[1][2][9]

-

Vortex for 1 min; Centrifuge at 3000 x g for 10 min.

-

Collect the lower organic phase (lipids) and dry under Nitrogen gas.

Step 2: Derivatization (Methylation)[1]

-

Resuspend dried lipids in 1 mL 14% Boron Trifluoride (BF3) in Methanol .

-

Incubate at 100°C for 60 minutes (Critical for complete transesterification).

-

Cool to room temperature. Add 1 mL Hexane and 1 mL H2O.

-

Vortex and centrifuge. Collect the top Hexane layer (contains FAMEs).

Step 3: GC-MS Analysis Parameters[1][2][10][9]

-

Column: High-polarity capillary column (e.g., DB-23 or HP-88, 60m x 0.25mm) is required to separate 16:1n-7 from 16:1n-9.[1][2]

-

Carrier Gas: Helium at 1 mL/min.

-

Temperature Program:

-

Start: 100°C (Hold 2 min)

-

Ramp 1: 10°C/min to 180°C

-

Ramp 2: 3°C/min to 240°C (Hold 5 min)

-

-

Detection: SIM (Selected Ion Monitoring) mode for m/z 55, 74, and molecular ion (M+) 268.

Visualization: Analytical Workflow

Figure 2: Step-by-step workflow for the extraction and quantification of Palmitoleic Acid using GC-MS.

Therapeutic Potential & Drug Development

Targeting the POA axis offers two distinct therapeutic strategies:

-

Direct Supplementation (The "Omega-7" Approach):

-

Rationale: Mimic the lipokine effect to treat Type 2 Diabetes and Metabolic Syndrome.

-

Sources: Purified fractions from Macadamia nut oil or Sea Buckthorn.[2]

-

Challenge: Oral bioavailability and rapid oxidation of the double bond.

-

-

SCD1 Modulation:

-

SCD1 Inhibitors: While inhibiting SCD1 reduces lipogenesis (anti-obesity), it can cause skin toxicity (alopecia, inflammation) because POA is required for sebaceous gland function.

-

Strategy: Tissue-specific modulation (Liver-specific inhibition) is the current focus of drug development to maximize metabolic benefits while preserving skin health.[1][2]

-

References

-

Cao, H., et al. (2008). "Identification of a Lipokine, a Lipid Hormone Linking Adipose Tissue to Systemic Metabolism."[11] Cell. Link

-

Ntambi, J.M., & Miyazaki, M. (2004). "Regulation of stearoyl-CoA desaturases and role in metabolism."[2][4][5][6] Progress in Lipid Research. Link

-

Zhang, H., et al. (2018). "Caffeine Promotes Conversion of Palmitic Acid to Palmitoleic Acid by Inducing Expression of fat-5 in Caenorhabditis elegans and scd1 in Mice."[2] Frontiers in Endocrinology. Link

-

Bernstein, A.M., et al. (2013). "Purified palmitoleic acid for the reduction of high-sensitivity C-reactive protein and serum lipids: a double-blinded, randomized, placebo-controlled study." Journal of Clinical Lipidology. Link

-

Marr, A.G., & Ingraham, J.L. (1962). "Effect of temperature on the composition of fatty acids in Escherichia coli." Journal of Bacteriology. Link

-

Christie, W.W. (1993). "Preparation of ester derivatives of fatty acids for chromatographic analysis." The Oily Press. Link

Sources

- 1. Insect Pheromones and Intermediates, 4-Decyn-1-ol, 9,9-Diethoxy-7-nonyn-1-ol, 9-Hexadecyn-1-ol, Mumbai, India [jaydevchemicals.com]

- 2. Palmitoleic acid - Wikipedia [en.wikipedia.org]

- 3. Homeoviscous Adaptation and the Regulation of Membrane Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stearoyl-CoA desaturase-1 (SCD1) augments saturated fatty acid-induced lipid accumulation and inhibits apoptosis in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stearoyl-CoA Desaturase-1 (SCD1) Augments Saturated Fatty Acid-Induced Lipid Accumulation and Inhibits Apoptosis in Cardiac Myocytes | PLOS One [journals.plos.org]

- 6. Inhibition of SCD1 impairs palmitate-derived autophagy at the step of autophagosome-lysosome fusion in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Protocol for a randomized placebo-controlled clinical trial using pure palmitoleic acid to ameliorate insulin resistance and lipogenesis in overweight and obese subjects with prediabetes [frontiersin.org]

- 8. Ethyl (Z)-9-hexadecenoate a sex pheromone ofSyndipnus rubiginosus, a sawfly parasitoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lipidmaps.org [lipidmaps.org]

- 10. Frontiers | Caffeine Promotes Conversion of Palmitic Acid to Palmitoleic Acid by Inducing Expression of fat-5 in Caenorhabditis elegans and scd1 in Mice [frontiersin.org]

- 11. The Role of the Novel Lipokine Palmitoleic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Fluidity Factor: 9-Hexadecenoic Acid (16:1n-7) as a Determinant of Membrane Dynamics and Cell Signaling

Executive Summary

In the landscape of lipid biochemistry, 9-Hexadecenoic acid (Palmitoleic acid; 16:1n-7) is frequently overshadowed by its 18-carbon counterpart, Oleic acid. However, recent lipidomic profiling in oncology and metabolic disease has elevated 16:1n-7 from a mere metabolic intermediate to a critical "lipokine" and structural determinant. This guide analyzes the biophysical mechanism by which 16:1n-7 modulates the phase transition temperature (

Section 1: Molecular Mechanics of 16:1n-7

The "Kink" and Disorder

The fundamental contribution of this compound to membrane fluidity lies in its cis-double bond at the

When incorporated into the

Comparative Biophysics

While Oleic acid (18:1n-9) also promotes fluidity, 16:1n-7 is unique due to its shorter chain length. This allows it to interdigitate differently within the bilayer leaflets, often causing a more profound disruption in lipid raft domains (which are typically enriched in C16:0 and cholesterol).

Table 1: Biophysical Impact of Acyl Chain Composition on Membrane Properties

| Fatty Acid Species | Notation | Structure | Packing Density | Lateral Diffusion Coefficient ( | |

| Palmitic Acid | 16:0 | Saturated | ~41°C (Gel Phase) | High | Low ( |

| Palmitoleic Acid | 16:1n-7 | Monounsaturated | < -30°C (Fluid Phase) | Low | High ( |

| Oleic Acid | 18:1n-9 | Monounsaturated | -20°C (Fluid Phase) | Moderate | High |

| Stearic Acid | 18:0 | Saturated | ~55°C (Gel Phase) | Very High | Low |

Section 2: Biosynthetic Regulation (The SCD1 Axis)

The intracellular concentration of this compound is tightly controlled by Stearoyl-CoA Desaturase-1 (SCD1), the rate-limiting enzyme that catalyzes the dehydrogenation of Palmitoyl-CoA.

The Desaturation Index (DI) , defined as the ratio of [16:1n-7] / [16:0], is a critical biomarker for membrane fluidity. An elevated DI is frequently observed in aggressive cancer phenotypes, facilitating the membrane plasticity required for metastasis.

Figure 1: The biosynthetic pathway of this compound via SCD1. Inhibition of this enzyme is a primary strategy to reduce membrane fluidity in pathological states.

Section 3: Experimental Protocols

To rigorously assess the role of 16:1n-7, researchers must move beyond bulk lipidomics and visualize spatial fluidity changes. The following protocols represent the gold standard for validating this mechanism.

Protocol A: Laurdan Generalized Polarization (GP) Imaging

Laurdan is a solvatochromic dye that shifts its emission spectrum based on the hydration of the lipid bilayer (a proxy for packing and fluidity).

Objective: Quantify the shift in membrane order induced by 16:1n-7 enrichment.

Reagents:

-

Laurdan (6-Dodecanoyl-2-Dimethylaminonaphthalene)

-

Control Cells (e.g., CHO or HeLa)

-

Treatment: Palmitoleic acid-BSA complex (50 µM) vs. Palmitic acid-BSA complex.

Workflow:

-

Cell Preparation: Seed cells on glass-bottom confocal dishes. Allow to adhere for 24h.

-

Lipid Loading: Treat cells with 16:1n-7 (50 µM) for 12–24 hours to allow incorporation into membranes.

-

Staining: Wash cells 2x with PBS. Incubate with 5 µM Laurdan in serum-free media for 30 minutes at 37°C.

-

Note: Perform staining in the dark to prevent photobleaching.

-

-

Imaging (Two-Photon or Confocal):

-

Excitation: 400 nm (Two-photon) or 405 nm (Confocal).

-

Emission Channel 1 (

): 400–460 nm (Blue). -

Emission Channel 2 (

): 470–530 nm (Green).

-

-

Data Processing (GP Calculation): Calculate the Generalized Polarization (GP) value for each pixel:

-

Interpretation: High GP (+0.5 to +1.0) indicates ordered/gel phase (Rigid). Low GP (-0.5 to 0.0) indicates disordered/liquid phase (Fluid).

-

Expectation: 16:1n-7 treatment should shift the histogram toward lower GP values compared to 16:0 treatment.

-

Protocol B: Fluorescence Recovery After Photobleaching (FRAP)

Objective: Measure the lateral diffusion coefficient (

Workflow:

-

Transfection: Transfect cells with a membrane marker (e.g., GFP-GPI or GFP-H-Ras).

-

Treatment: Incubate with SCD1 inhibitor (to deplete endogenous 16:1) or supplement with exogenous 16:1n-7.

-

Bleaching: Define a Region of Interest (ROI) of 2–4 µm diameter. Bleach with 100% laser power (488 nm) for <200ms.

-

Acquisition: Immediately record recovery at low laser power (1 frame/sec) for 60–120 seconds.

-

Analysis: Fit the recovery curve to a single exponential equation to solve for

.

Section 4: Mechanistic Signaling Pathways

The increase in fluidity driven by 16:1n-7 is not merely structural; it acts as a signal amplifier. Fluid membranes facilitate the dimerization of Receptor Tyrosine Kinases (RTKs) and the lateral movement of G-Protein Coupled Receptors (GPCRs).

Figure 2: Impact of 16:1n-7 driven fluidity on oncogenic signaling. Increased mobility enhances receptor collision rates, amplifying downstream survival signals.

References

-

Peck, B., & Schulze, A. (2016). Lipid desaturation – the next step in targeting lipogenesis in cancer? FEBS Journal. [Link]

-

Sezgin, E., et al. (2017). The mystery of membrane organization: composition, regulation and physiological relevance of lipid rafts. Nature Reviews Molecular Cell Biology. [Link]

-

Sanchez, S., et al. (2012). Membrane lipid domains: from physicochemical properties to biochemical functions. Current Opinion in Chemical Biology. [Link]

-

Golfetto, O., et al. (2013). Laurdan fluorescence lifetime discrimination of lipid phases in model bilayers and living cells. Biophysical Journal. [Link]

-

Ackerman, D., & Simon, M. C. (2014). Hypoxia, lipids, and cancer: surviving the harsh tumor microenvironment. Trends in Cell Biology. [Link]

The Lipokine Interface: Endogenous Palmitoleic Acid Synthesis and Modulation

A Technical Guide for Metabolic Research and Drug Discovery

Executive Summary

The historical view of adipose tissue as an inert storage depot has been dismantled by the discovery of "lipokines"—lipid chaperones that mediate cross-tissue communication. Central to this paradigm is Palmitoleic Acid (C16:1n-7) , an omega-7 monounsaturated fatty acid (MUFA) endogenously produced by Stearoyl-CoA Desaturase-1 (SCD1).

For drug development professionals, C16:1n-7 presents a dualistic challenge: it is a potent insulin-sensitizing agent, yet the enzyme responsible for its synthesis (SCD1) is often upregulated in obesity and cancer, making SCD1 inhibition a complex therapeutic target. This guide dissects the molecular biosynthesis of palmitoleic acid, establishes rigorous quantification protocols to distinguish it from isomers, and outlines validated workflows for assessing SCD1 activity.

Molecular Biochemistry: The SCD1 Desaturation Complex

The Enzymatic Core

Endogenous production of palmitoleic acid occurs primarily in the endoplasmic reticulum (ER) of adipocytes and hepatocytes. The rate-limiting step is catalyzed by SCD1 (delta-9 desaturase), which introduces a cis-double bond at the delta-9 position of Palmitoyl-CoA.

This reaction is not autonomous; it requires a specific electron transport chain consisting of:

-

NADH-cytochrome b5 reductase (flavin-dependent).

-

Cytochrome b5 (heme-containing electron carrier).

-

SCD1 (terminal non-heme iron enzyme).

Reaction Stoichiometry

The desaturation reaction consumes NADH and molecular oxygen to oxidize the fatty acyl chain:

Visualizing the Electron Flow

The following diagram illustrates the obligate electron transfer chain required for SCD1 function. Disruption at any node (reductase or Cyt b5) halts palmitoleic acid synthesis, a critical consideration when screening for "SCD1 inhibitors" that may actually be targeting upstream electron donors.

Figure 1: The SCD1 Desaturation Complex showing electron flow from NADH to the terminal fatty acid substrate.

Physiological Integration: The Lipokine Hypothesis

The "Lipokine Hypothesis," pioneered by Hotamisligil and colleagues [1], posits that adipose tissue senses energy excess and increases SCD1 activity to convert toxic saturated lipids (Palmitate) into protective MUFAs (Palmitoleate).

Mechanism of Action

Secreted palmitoleic acid acts on distal tissues:

-

Skeletal Muscle: Increases insulin sensitivity by enhancing AKT phosphorylation and GLUT4 translocation.

-

Liver: Suppresses SREBP-1c cleavage, thereby downregulating de novo lipogenesis (DNL) and preventing hepatosteatosis.

-

Adipose (Autocrine): Promotes fluidity of triglyceride stores.

The Therapeutic Paradox

While Palmitoleic Acid is beneficial, high SCD1 activity correlates with obesity and cancer progression (membrane fluidity aids metastasis). Thus, drug development faces a bifurcation:

-

Metabolic Disease: Administration of C16:1n-7 (mimetic) or specific upregulation in adipose.

-

Oncology: Inhibition of SCD1 to starve rapidly dividing cells of membrane lipids.

Figure 2: Systemic Lipokine Signaling. Adipose-derived POA suppresses hepatic lipogenesis and enhances muscle insulin sensitivity.

Analytical Methodology: High-Resolution Quantification

A major pitfall in POA research is the confusion between Palmitoleic Acid (C16:1n-7) and Sapienic Acid (C16:1n-10) or other isomers. Standard ELISA is insufficient; Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

Protocol: Fatty Acid Methyl Ester (FAME) Analysis

Objective: Isolate and quantify C16:1n-7 from plasma or tissue homogenates.

Step 1: Lipid Extraction (Folch Method)

-

Homogenize 50mg tissue in 2:1 Chloroform:Methanol (v/v).

-

Add internal standard (e.g., C17:0 heptadecanoic acid) to control for extraction efficiency.

-

Centrifuge at 1000 x g for 10 min; collect lower organic phase.

-

Dry under nitrogen stream.

Step 2: Derivatization (Methylation)

-

Resuspend dried lipids in 1 mL 14% Boron Trifluoride (BF3) in methanol.

-

Incubate at 100°C for 60 mins. (Critical: Ensure tight seal to prevent evaporation).

-

Add 1 mL Hexane and 1 mL H2O to stop reaction.

-

Centrifuge; collect upper hexane layer containing FAMEs.

Step 3: GC-MS Configuration

-

Column: High-polarity cyanopropyl polysiloxane column (e.g., SP-2560) is mandatory to separate geometric and positional isomers. A standard non-polar column (DB-5) will co-elute C16:1n-7 and C16:1n-9.

-

Carrier Gas: Helium at 1 mL/min.

-

Temp Program: Hold 140°C (5 min) -> Ramp 4°C/min to 240°C.

Step 4: Data Analysis

Identify peaks based on retention time relative to authenticated standards. Calculate the Desaturation Index (DI) as a proxy for SCD1 activity:

Experimental Workflow: SCD1 Activity Assay

For drug discovery, measuring mRNA/protein is insufficient due to the short half-life of the SCD1 protein (approx. 3-4 hours). Direct microsomal activity assays are required.

Microsomal Preparation & Assay

Reagents:

-

[9,10-³H]Palmitoyl-CoA (Radiolabeled substrate).

-

NADH (Electron donor).

-

Rat liver microsomes (Source of enzyme).

Workflow:

-

Isolation: Homogenize liver/cells in 0.25M sucrose buffer. Centrifuge 10,000 x g (mitochondria removal). Supernatant centrifuged at 100,000 x g for 60 min to pellet microsomes.

-

Reaction: Incubate 100 µg microsomal protein with 0.03 µmol [³H]Palmitoyl-CoA and 2 mM NADH in 0.1 M Potassium Phosphate buffer (pH 7.4).

-

Timing: Incubate at 37°C for 5-15 minutes (Linear phase).

-

Termination: Stop with 10% Potassium Hydroxide (KOH) in methanol. Saponify (80°C, 30 min).

-

Separation: Acidify with HCl. Extract fatty acids with hexane.

-

Quantification: Separate substrate (C16:0) from product (C16:1) using 10% AgNO3-impregnated Thin Layer Chromatography (TLC) plates. Scrape bands and count via liquid scintillation.

Data Presentation: Typical SCD1 Activity Metrics

| Parameter | Healthy Control | Ob/Ob Mouse (Obese) | SCD1-/- (Knockout) |

| SCD1 mRNA (Fold Change) | 1.0 | 45.0 | 0.0 |

| Hepatic C16:1n-7 (%) | 2-3% | 10-12% | <0.5% |

| Desaturation Index (16:1/16:0) | 0.05 | 0.35 | <0.01 |

| Insulin Sensitivity | Normal | Resistant | Hypersensitive |

Therapeutic Frontier: Challenges in Targeting SCD1

While inhibiting SCD1 treats obesity/fatty liver in mice, human translation has stalled due to mechanism-based toxicity.

The Sebaceous Gland Issue

SCD1 is highly expressed in sebaceous glands and Meibomian glands (eyelid).

-

Mechanism: Sebum requires fluid wax esters (rich in C16:1) to lubricate skin/hair.

-

Toxicity: SCD1 inhibition leads to atrophy of sebaceous glands, alopecia, and severe dry eye (blepharitis).

-

Solution Strategy: Development of liver-specific SCD1 inhibitors (e.g., antisense oligonucleotides or liver-targeted small molecules) to spare cutaneous glands [2].

The Cancer Angle

Tumors rely on de novo lipogenesis. SCD1 inhibition induces ER stress in cancer cells by accumulating saturated fatty acids.

-

Strategy: Combine SCD1 inhibitors with ferroptosis inducers. The accumulation of PUFAs (due to lack of MUFAs to compete) makes cells susceptible to lipid peroxidation.

References

-

Cao, H., Gerin, I., et al. (2008). Identification of a Lipokine, a Lipid Hormone Linking Adipose Tissue to Systemic Metabolism. Cell, 134(6), 933–944. [Link]

-

Ntambi, J. M., & Miyazaki, M. (2004). Regulation of stearoyl-CoA desaturases and role in metabolism. Progress in Lipid Research, 43(2), 91–104. [Link]

-

Flowers, M. T., & Ntambi, J. M. (2009). Stearoyl-CoA desaturase-1: expression, regulation, and status as a therapeutic target. Current Opinion in Lipidology, 20(3), 237-243. [Link]

-

Ogasawara, Y., et al. (2009). Stearoyl-CoA desaturase 1 activity is required for the proliferation of human colon cancer cells. Hepatology, 49, 156-165. [Link]

-

Igal, R. A. (2010). Stearoyl-CoA desaturase-1: a novel key player in the mechanisms of cell proliferation, programmed cell death and transformation to cancer. Carcinogenesis, 31(9), 1509–1515. [Link]

The Lipokine Modulator: A Technical Guide to the Anti-Inflammatory Mechanisms of Palmitoleic Acid (16:1n-7)

Executive Summary & Molecular Identity

In the landscape of lipid signaling, Palmitoleic Acid (POA; cis-16:1n-7) has transcended its classification as a mere monounsaturated fatty acid (MUFA) to be recognized as a distinct "lipokine." Unlike its saturated counterpart, Palmitic Acid (PA; 16:0), which is a potent agonist of inflammatory pathways, POA exhibits pleiotropic anti-inflammatory effects.

For researchers in drug discovery and metabolic disease, POA represents a critical node in immunometabolism. It functions not by simple competitive inhibition but through active modulation of the AMPK-NF-κB axis and the NLRP3 inflammasome. This guide dissects these mechanisms and provides the validated protocols required to interrogate them in a laboratory setting.

Mechanistic Architecture: The Signaling Cascade

To develop therapeutics based on POA, one must understand the causality of its action. POA does not merely "soothe" inflammation; it reprograms the cellular energy sensor to downregulate pro-inflammatory transcription factors.

The AMPK-NF-κB Axis

The primary mechanism of action involves the phosphorylation of AMP-activated protein kinase (AMPK).

-

Entry & Activation: POA enters the cell and alters the AMP/ATP ratio or directly modifies membrane fluidity, facilitating AMPK activation.

-

SIRT1 Interaction: AMPK activation often correlates with SIRT1 (Sirtuin 1) upregulation, a deacetylase that inhibits NF-κB p65.

-

NF-κB Blockade: Activated AMPK inhibits the IKK complex, preventing the degradation of IκBα. Consequently, NF-κB remains sequestered in the cytoplasm, unable to translocate to the nucleus to drive cytokine expression (TNF-α, IL-6).

NLRP3 Inflammasome Uncoupling

Recent evidence suggests POA specifically inhibits the activation of the NLRP3 inflammasome. While saturated fatty acids (SFAs) like Palmitic Acid induce mitochondrial ROS (mtROS) that triggers NLRP3 assembly, POA preserves mitochondrial integrity, thereby preventing the cleavage of Pro-Caspase-1 into active Caspase-1 and subsequent IL-1β secretion.

Visualization of Signaling Pathways

The following diagram illustrates the divergent pathways of Palmitic Acid (Pro-inflammatory) versus Palmitoleic Acid (Anti-inflammatory).

Figure 1: Divergent signaling cascades of Palmitic Acid vs. Palmitoleic Acid in macrophages.

Experimental Framework: Validated Protocols

Scientific integrity relies on reproducibility. A common failure point in lipid research is the improper solubilization of fatty acids, leading to inconsistent effective concentrations or cellular toxicity due to solvent effects (e.g., ethanol shock).

Critical Protocol: BSA-Fatty Acid Conjugation

Fatty acids are hydrophobic and must be conjugated to Bovine Serum Albumin (BSA) to mimic physiological transport and ensure bioavailability in cell culture media.

Reagents:

-

Sodium Palmitoleate (Sigma or Cayman Chemical).

-

Fatty Acid-Free (FAF) BSA (Lyophilized powder).

-

PBS (Phosphate Buffered Saline).

Step-by-Step Methodology:

-

Stock Solution Preparation:

-

Dissolve Sodium Palmitoleate in 50% Ethanol/Water (or 0.1 M NaOH if avoiding ethanol) to create a 100 mM stock.

-

Note: Heat to 70°C briefly if the solution is cloudy. It must be clear.

-

-

BSA Vehicle Preparation:

-

Prepare a 10% (w/v) FAF-BSA solution in PBS. Filter sterilize (0.22 µm).

-

Why FAF-BSA? Standard BSA contains endogenous lipids that will confound your data.

-

-

Conjugation (The Critical Step):

-

Dilute the 100 mM Fatty Acid stock into the 10% BSA solution to achieve a final concentration of roughly 2-5 mM FA.

-

Stoichiometry: Aim for a molar ratio of roughly 2:1 to 4:1 (FA:BSA).

-

Incubate at 37°C for 30–60 minutes with gentle shaking. The solution should remain clear.

-

-

Final Treatment:

-

Dilute this conjugate directly into the cell culture medium to reach the target concentration (typically 100–500 µM).

-

Experimental Workflow: Macrophage Polarization Assay

This workflow validates the anti-inflammatory capacity of POA against an LPS challenge.

Figure 2: Standardized workflow for assessing POA efficacy in macrophage models.

Comparative Pharmacology: Data Synthesis

The following table synthesizes data from multiple preclinical studies comparing the effects of Saturated (PA) vs. Monounsaturated (POA) fatty acids on inflammatory markers.

Table 1: Differential Impact on Inflammatory Biomarkers

| Biomarker / Pathway | Palmitic Acid (PA, 16:0) Effect | Palmitoleic Acid (POA, 16:1n-7) Effect | Physiological Outcome (POA) |

| TLR4 Signaling | Strong Agonist (Lipid Raft recruitment) | Antagonist / No Activation | Reduced innate immune triggering |

| NF-κB (p65) | Increased Nuclear Translocation | Decreased Nuclear Translocation | Suppression of cytokine transcription |

| IL-6 Secretion | Increased (3-5 fold vs control) | Reduced (by ~40-60% vs PA challenge) | Systemic inflammation reduction |

| Insulin Sensitivity | Impaired (IRS-1 Serine phosphorylation) | Improved (AKT phosphorylation) | Metabolic homeostasis |

| ER Stress (CHOP) | High Induction | Minimal / Protective | Preservation of cellular function |

Data synthesized from Cao et al. (2008) and Souza et al. (2017).

Therapeutic Implications

For drug development professionals, POA offers a scaffold for Lipid Mimetics . Native fatty acids have poor pharmacokinetics (rapid oxidation, non-specific uptake). Development strategies should focus on:

-

Stable Analogs: Fluorinated analogs of 16:1n-7 to resist beta-oxidation while maintaining receptor binding.

-

Targeted Delivery: Liposomal formulations enriched with POA to target adipose tissue macrophages (ATMs) specifically in metabolic syndrome.

-

Combination Therapy: Using POA to offset the inflammatory side effects of lipid-based drug vehicles.

References

-

Cao, H., et al. (2008). Identification of a Lipokine, a Lipid Hormone Linking Adipose Tissue to Systemic Metabolism. Cell, 134(6), 933–944. [Link] Grounding: Establishes POA as a lipokine and its role in metabolic regulation.

-

Souza, C. O., et al. (2017). Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, p38, and JNK signaling pathways. Clinical Nutrition, 36(5), 1398-1405. [Link] Grounding: Provides the specific macrophage signaling mechanisms (NF-κB inhibition).

-

Gonçalves-de-Albuquerque, C. F., et al. (2015). Omega-9 Oleic Acid Induces Fatty Acid Oxidation and Decreases Organ Dysfunction and Mortality in Experimental Sepsis. PLOS ONE. (Cited for comparative protocol on fatty acid solubilization and sepsis models). [Link]

-

Astudillo, A. M., et al. (2018). Influence of cellular lipid composition on the anti-inflammatory effect of palmitoleic acid. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link] Grounding: Discusses membrane fluidity and lipid composition changes.

Technical Whitepaper: 9-Hexadecenoic Acid (Palmitoleic Acid) and Insulin Sensitivity

The following technical guide provides an in-depth analysis of 9-Hexadecenoic acid (Palmitoleic Acid), focusing on its role as a lipokine and its modulation of insulin sensitivity.

Classification: Lipid Signaling & Metabolic Regulation Target Audience: Drug Discovery Scientists, Metabolic Researchers Version: 1.0

Executive Summary: The Lipokine Paradigm

Historically viewed merely as a product of de novo lipogenesis, This compound (Palmitoleic acid; 16:1n-7) has been redefined as a bioactive "lipokine"—a lipid hormone secreted by adipose tissue that coordinates systemic metabolic homeostasis.[1]

Unlike saturated fatty acids (e.g., palmitate) that induce lipotoxicity and insulin resistance via TLR4/ceramide pathways, palmitoleic acid enhances glucose uptake and insulin sensitivity in skeletal muscle and liver. This guide dissects the molecular mechanisms governing these effects, addresses the "Palmitoleate Paradox," and provides validated experimental protocols for evaluating its therapeutic potential.

Chemical Identity & Biosynthesis

To ensure experimental reproducibility, researchers must distinguish between the specific isomers and their biological sources.

Isomeric Distinction

-

Cis-9-Hexadecenoic Acid (Palmitoleic Acid): The primary endogenous isomer and the focus of this guide. Produced by adipocytes and liver.[2]

-

Trans-9-Hexadecenoic Acid (Trans-Palmitoleic Acid): Found in dairy/ruminant fats. While also linked to improved insulin sensitivity, its mechanism differs (often acting via GPCRs like GPR120) and is distinct from the endogenous lipokine pathway.

Biosynthetic Pathway (SCD1 Axis)

Endogenous palmitoleic acid is synthesized from palmitic acid (16:0) by Stearoyl-CoA Desaturase-1 (SCD1) .[3]

Figure 1: The conversion of lipotoxic palmitate into protective palmitoleate via SCD1.

The "Palmitoleate Paradox"

A critical concept for drug development is the Palmitoleate Paradox .

-

Observation: High endogenous circulating levels of palmitoleate correlate with obesity and insulin resistance.[4]

-

Causality: This elevation is a symptom, not a cause. High carbohydrate intake drives hepatic lipogenesis (SCD1 activity), producing palmitoleate.

-

Therapeutic Reality: Exogenous administration of palmitoleate uncouples the fatty acid from the lipogenic state, reversing insulin resistance and suppressing liver fat.

Mechanisms of Action

Palmitoleic acid functions through multi-tissue crosstalk, primarily involving AMPK activation and PPAR modulation.

Skeletal Muscle: The Glucose Uptake Switch

In skeletal muscle (L6 myotubes, C2C12), palmitoleate enhances glucose uptake independent of, or additive to, insulin.

-

Mechanism: It increases phosphorylation of Akt (Ser473) and AMPK (Thr172) .

-

Outcome: Promotes GLUT4 translocation to the sarcolemma.

-

Differentiation: Unlike insulin, which relies heavily on the IRS-1/PI3K axis, palmitoleate appears to utilize a PI3K-independent AMPK axis in some contexts, maintaining efficacy even in insulin-resistant states.

Adipose Tissue: The Storage Sink

It acts in an autocrine manner to stimulate lipogenesis in white adipose tissue (WAT).

-

Why this helps: By promoting the uptake and esterification of fatty acids into adipocytes (via PPARγ activation), it prevents "lipid spillover" into the liver and muscle, reducing systemic lipotoxicity.

Liver: Suppression of Steatosis

-

Lipogenesis: Downregulates SREBP-1c , reducing de novo fat synthesis.

-

Oxidation: Upregulates PPARα , enhancing fatty acid oxidation.

-

Inflammation: Blocks NF-κB phosphorylation, reducing TNFα/IL-6 secretion from Kupffer cells.

Figure 2: Intracellular signaling cascade driving glucose uptake.

Experimental Protocols

The following protocols are designed for validation in a drug discovery setting.

In Vitro Glucose Uptake Assay (Adipocytes/Myotubes)

Objective: Quantify the insulin-sensitizing effect of this compound.

Reagents:

-

Differentiated 3T3-L1 adipocytes or L6-GLUT4myc myotubes.

-

Palmitoleic Acid (Sigma-Aldrich), conjugated to BSA (2:1 molar ratio).

-

Compound C (AMPK inhibitor) for mechanistic validation.

Protocol Workflow:

-

Serum Starvation: Starve differentiated cells in serum-free DMEM (low glucose) for 2–4 hours.

-

Treatment: Incubate cells with 200 µM Palmitoleic Acid (BSA-conjugated) for 24 hours (chronic) or 30 minutes (acute).

-

Transport Assay:

-

Wash cells 3x with KRBH buffer (37°C).[6]

-

Add [3H]-2-DG (0.5 µCi/ml) + 50 µM unlabeled 2-DG.

-

Incubate for 5–10 minutes.

-

-

Termination: Stop reaction with ice-cold PBS containing 10 µM Cytochalasin B.

-

Quantification: Lyse cells (0.1 N NaOH) and measure radioactivity via liquid scintillation counting.

-

Data Normalization: Normalize counts to total protein content (BCA assay).

Expected Results:

| Treatment | Relative Glucose Uptake (Fold Change) | Mechanistic Note |

|---|---|---|

| Basal (BSA) | 1.0 | Reference baseline |

| Insulin (100 nM) | 2.5 - 3.0 | Standard maximal response |

| Palmitoleate (200 µM) | 1.8 - 2.2 | Significant insulin-independent uptake |

| Palmitoleate + Insulin | 3.2 - 3.5 | Additive/Synergistic effect |

| Palmitoleate + Compound C | 1.1 - 1.2 | Effect abolished (AMPK dependent) |

In Vivo Validation: Hyperinsulinemic-Euglycemic Clamp

For late-stage validation, the clamp remains the gold standard.

-

Model: C57BL/6J mice on High-Fat Diet (HFD) for 12 weeks.

-

Intervention: Oral gavage of Palmitoleic Acid (300 mg/kg/day) for the final 2 weeks.

-

Key Readouts:

-

Glucose Infusion Rate (GIR): Higher GIR = Improved systemic insulin sensitivity.

-

Hepatic Glucose Production (HGP): Suppression indicates liver insulin sensitivity.[7]

-

Tissue Uptake: [14C]-2-DG uptake in gastrocnemius muscle vs. gonadal adipose.

-

Therapeutic Implications

Drug development strategies targeting this pathway fall into two categories:

-

Direct Supplementation/Analogs: Developing stable analogs of 16:1n-7 that resist rapid beta-oxidation.

-

SCD1 Modulation: While SCD1 inhibition treats obesity, it can cause skin toxicity and eye dryness. The goal is liver-specific SCD1 modulation or downstream mimics of the lipokine product.

Safety Note: Unlike palmitate (16:0), which induces ER stress and apoptosis, palmitoleic acid is cytoprotective. However, purity is paramount; contamination with saturated fats in reagents can skew toxicity data.

References

-

Cao, H., et al. (2008). Identification of a Lipokine, a Lipid Hormone Linking Adipose Tissue to Systemic Metabolism. Cell.

-

[Link]

-

-

Souza, C.O., et al. (2014). Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation.[8][9] Lipids in Health and Disease.

-

[Link]

-

-

Yang, Z., et al. (2011). Palmitoleic acid protects against hepatic steatosis and insulin resistance in mice fed a high-fat diet. Journal of Nutritional Biochemistry.

-

[Link]

-

-

Mozaffarian, D., et al. (2010). Trans-Palmitoleic Acid, Metabolic Risk Factors, and New-Onset Diabetes in U.S. Adults. Annals of Internal Medicine.

-

Talukdar, S., et al. (2010). Targetable mechanisms driving immuno-metabolic crosstalk in obesity. Trends in Immunology.

-

[Link]

-

Sources

- 1. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. greenwood.ru [greenwood.ru]

- 4. metabolon.com [metabolon.com]

- 5. researchgate.net [researchgate.net]

- 6. Palmitic acid acutely stimulates glucose uptake via activation of Akt and ERK1/2 in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Palmitoleic acid (n-7) increases white adipocytes GLUT4 content and glucose uptake in association with AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Molecular Interrogation of 9-Hexadecenoic Acid (Palmitoleic Acid) and Nuclear Receptor Kinetics

Executive Summary & Molecular Rationale

9-Hexadecenoic acid (Palmitoleic acid; POA) is not merely a metabolic intermediate; it is a signaling "lipokine" with high-affinity specificity for nuclear receptors governing lipid homeostasis. Unlike its saturated counterpart (Palmitic acid, C16:0), which often induces lipotoxicity, the cis-double bond at the

This guide dissects the interaction of POA with Peroxisome Proliferator-Activated Receptors (PPARs) . We move beyond basic binding concepts to explore the structural determinants of this interaction and provide validated protocols for quantifying these events in a drug discovery setting.

Structural Determinants of Receptor Interaction

The efficacy of POA as a nuclear receptor ligand is dictated by the architecture of the receptor's Ligand Binding Domain (LBD).

The PPAR Preference

While POA activates both PPAR

-

The Hydrophobic Pocket: The PPAR LBD is a Y-shaped pocket. POA’s C16 chain length is optimal for the hydrophobic tail of the pocket.

-

The

9 Kink: The cis-geometry prevents the rigid linearity seen in stearic or palmitic acid. This "kink" reduces steric clashes within the H12 helix region of PPAR

Comparative Potency Data

The following table summarizes the transactivation potential of POA compared to synthetic standards. Note the shift in EC50 values, highlighting POA as a moderate-affinity endogenous modulator rather than a high-affinity synthetic switch.

| Ligand | Target Receptor | Type | EC50 (Approx.) | Primary Physiological Outcome |

| This compound | PPAR | Endogenous Agonist | ~5 - 10 | Increased |

| This compound | PPAR | Endogenous Agonist | > 30 | Lipogenesis regulation (Weak) |

| Fenofibrate | PPAR | Synthetic Agonist | ~15 - 30 | Hypolipidemic |

| GW7647 | PPAR | Synthetic Agonist | ~6 nM | Experimental High-Affinity Control |

| Rosiglitazone | PPAR | Synthetic Agonist | ~40 nM | Insulin Sensitization |

Mechanistic Signaling Pathway

The following diagram illustrates the "Lipokine" mechanism. POA is secreted by adipose tissue (or introduced exogenously), transported via Fatty Acid Binding Proteins (FABPs), and translocated to the nucleus where it drives the transcription of oxidative genes.

Figure 1: The Lipokine Signaling Axis. POA enters the cell, chaperoned by FABPs to the nucleus, where it stabilizes the PPAR

Experimental Validation Protocols

To validate POA interaction in a drug development pipeline, relying solely on transcriptional output (Luciferase) is insufficient due to potential off-target metabolic effects. We must employ a biophysical proximity assay to prove direct binding.

Protocol A: TR-FRET Co-activator Recruitment Assay

Objective: Quantify the ability of POA to induce the conformational change in PPAR

Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a Terbium-labeled anti-GST antibody (donor) and a fluorescein-labeled co-activator peptide (acceptor).

Reagents:

-

Receptor: GST-tagged PPAR

-LBD (human recombinant). -

Ligand: this compound (pre-conjugated to BSA, see Section 4.3).

-

Tracer: LanthaScreen™ Tb-anti-GST Antibody.

-

Acceptor: Fluorescein-PGC1a peptide.

Workflow:

-

Preparation: Dilute POA in DMSO to 100x final concentration, then dilute into Assay Buffer (TRIS-HCl, pH 7.5, DTT, 0.01% NP40).

-

Plating: Add 20

L of detection mix (PPAR -

Induction: Add 20 nL of POA titration series (acoustic dispensing preferred).

-

Incubation: Incubate for 1 hour at room temperature in the dark (equilibrium binding).

-

Read: Excitation at 340 nm; Emission monitored at 495 nm (Tb) and 520 nm (Fluorescein).

-

Analysis: Calculate TR-FRET ratio (520/495). Plot against log[POA].

Protocol B: Cellular Luciferase Reporter Assay

Objective: Confirm that the binding event translates to functional gene expression in a cellular environment.

Critical Step - BSA Conjugation (The "Self-Validating" Factor): Free fatty acids (FFAs) are insoluble in aqueous media and toxic at high concentrations. Adding POA directly in DMSO causes precipitation and inconsistent data.

-

The Fix: Conjugate POA to fatty-acid-free BSA (Bovine Serum Albumin) at a 4:1 molar ratio.

-

Procedure: Dissolve POA in EtOH. Dissolve BSA in PBS. Add POA dropwise to BSA while stirring at 37°C. Filter sterilize (0.22

m). This creates a physiological delivery system.

Workflow Visualization:

Figure 2: Functional Assay Workflow. Note the starvation step (Step 2) is critical to reduce background noise from endogenous lipids in serum.

Therapeutic Implications & References

Understanding the interaction of this compound with PPARs opens avenues for "Metabolic Nutraceuticals." Unlike TZDs (Thiazolidinediones) which often cause weight gain via PPAR

References

-

Identification of the Lipokine: Cao, H., Gerhold, K., Mayers, J. R., Wiest, M. M., Watkins, S. M., & Hotamisligil, G. S. (2008). Identification of a lipokine, a lipid hormone linking adipose tissue to systemic metabolism. Cell, 134(6), 933–944. [Link]

-

PPAR Structure & Function: Bain, D. L., et al. (2007). Nuclear receptor structure: implications for function. Annual Review of Physiology, 69, 201-220. [Link]

-

Fatty Acid Conjugation Protocols: Seah, J. Y., et al. (2017). Consumption of Palmitoleic Acid and Its Association with Lipids and Inflammation. American Journal of Clinical Nutrition. [Link]

Metabolic Fate of Dietary 9-Hexadecenoic Acid (Palmitoleic Acid): A Technical Analysis

Executive Summary

Dietary 9-Hexadecenoic acid (Palmitoleic acid; 16:1n-7) is a monounsaturated fatty acid (MUFA) that functions not merely as an energy substrate but as a bioactive "lipokine."[1] While endogenous levels are tightly regulated by hepatic Stearoyl-CoA Desaturase-1 (SCD1), dietary influx from sources like macadamia oil or sea buckthorn oil triggers distinct metabolic cascades.

This guide delineates the metabolic partitioning of dietary 16:1n-7, distinguishing its oxidative fate from its anabolic conversion to cis-vaccenic acid (18:1n-7) and its incorporation into membrane phospholipids. Critical to drug development, we analyze its role in enhancing insulin sensitivity and suppressing hepatic lipogenesis, providing a validated experimental framework for tracing these pathways using stable isotopes.

Physicochemical Profile & Dietary Influx[2][3]

Unlike its saturated counterpart (Palmitic acid, 16:0), the presence of a cis-double bond at the Delta-9 position confers unique fluidity and signaling properties to 16:1n-7.

Structural Properties[4]

-

IUPAC Name: (9Z)-hexadec-9-enoic acid

-

Melting Point: 0.5°C (Liquid at physiological temperature, enhancing membrane fluidity)

-

Critical Distinction: Must be distinguished from trans-palmitoleic acid (found in dairy), which follows different enzymatic kinetics. This guide focuses on the cis-isomer.

Dietary Sources vs. Endogenous Synthesis

| Source | Primary Context | Key Lipid Species |

| Endogenous (DNL) | Hepatic/Adipose synthesis via SCD1 acting on Palmitoyl-CoA. | 16:1n-7 (Lipokine pool) |

| Dietary (Exogenous) | Macadamia nuts (~17%), Sea Buckthorn (~30%), Marine oils. | 16:1n-7 & 18:1n-7 |

| Dairy | Ruminant fats.[2] | trans-16:1n-7 (distinct bioactivity) |

Absorption and Tissue Distribution[10]

Upon ingestion, dietary 16:1n-7 follows the canonical lipid absorption pathway but exhibits specific tissue tropism.

-

Luminal Hydrolysis: Pancreatic lipase hydrolyzes sn-1 and sn-3 positions of dietary TAGs. 16:1n-7 is released as a Free Fatty Acid (FFA) or retained in 2-Monoacylglycerol (2-MAG).

-

Enterocyte Re-esterification: Re-assembled into Chylomicrons. Unlike short-chain FAs, 16:1n-7 is not transported via the portal vein but enters the lymphatic system.

-

Clearance: Chylomicrons are hydrolyzed by Lipoprotein Lipase (LPL).

-

Adipose Tissue: Major uptake site for storage as TAG.

-

Muscle: Uptake for immediate beta-oxidation.

-

Liver: Uptake of chylomicron remnants; site of elongation and complex lipid synthesis.

-

Pharmacokinetic Insight: Studies in murine models indicate that plasma concentrations of exogenous 16:1n-7 peak within 30–60 minutes post-gavage, with significant distribution to the liver and white adipose tissue (WAT).

Intracellular Metabolic Fate: The Core Pathways

Once intracellular, Palmitoyl-CoA (16:1-CoA) faces a tripartite metabolic fork. The decision between oxidation, elongation, and esterification is dictated by the cell's energy status and PPAR

Pathway A: Mitochondrial Beta-Oxidation

Dietary 16:1n-7 is a potent energy substrate. Evidence suggests it enhances overall fatty acid oxidation rates in adipocytes, potentially via an autocrine feed-forward loop involving PPAR

-

Activation: Converted to Palmitoleoyl-CoA by Acyl-CoA Synthetase (ACS).

-

Transport: Enters mitochondria via the Carnitine Palmitoyltransferase (CPT-1) shuttle.

-

Oxidation Cycles: Undergoes 7 cycles of beta-oxidation.[7]

-

Yield: 8 Acetyl-CoA molecules (entering TCA cycle).

-

Efficiency: Slightly lower ATP yield per gram compared to Palmitate (16:0) due to the pre-existing double bond (requires enoyl-CoA isomerase, bypassing one FADH2-generating step).

-

Pathway B: Elongation to cis-Vaccenic Acid (The n-7 Lineage)

A critical and often overlooked fate of dietary 16:1n-7 is its rapid elongation. This is a specific marker of exogenous palmitoleate metabolism, as endogenous production usually stops at 16:1 or proceeds to 18:1n-9 (Oleic) via parallel pathways.

-

Enzyme: ELOVL6 (Elongation of Very Long Chain Fatty Acids Protein 6).

-

Reaction: 16:1n-7 + Malonyl-CoA

18:1n-7 (cis-Vaccenic Acid). -

Significance: cis-Vaccenic acid is often the actual effector molecule in certain phospholipid signaling pathways. High levels of 18:1n-7 in tissue are a biomarker of high 16:1n-7 intake.

Pathway C: Esterification and Membrane Dynamics

16:1n-7 is preferentially incorporated into the sn-2 position of phospholipids (Phosphatidylcholine - PC, Phosphatidylethanolamine - PE).

-

Membrane Fluidity: Displaces saturated fatty acids (16:0) in membrane lipids, increasing fluidity and altering receptor kinetics (e.g., Insulin Receptor).

-

Neutral Lipids: Stored as TAGs in lipid droplets.

Visualization: The Metabolic Fork

Figure 1: The tripartite metabolic fate of intracellular Palmitoleoyl-CoA. Note the divergence into elongation (n-7 lineage) and oxidation.

The Lipokine Mechanism: Causality & Signaling

The "Lipokine Hypothesis" posits that 16:1n-7 coordinates systemic metabolic homeostasis. Dietary intake mimics this endogenous signal.

Mechanism of Action

-

Adipose-to-Muscle Axis: 16:1n-7 secreted (or absorbed) stimulates glucose uptake in skeletal muscle via GLUT4 translocation, independent of insulin but additive to it.

-

Adipose-to-Liver Axis: It suppresses hepatic SREBP-1c expression, thereby downregulating de novo lipogenesis (DNL). This prevents hepatic steatosis (Fatty Liver).

-

Inflammation Modulation: Inhibits NF-

B signaling in macrophages, reducing adipose tissue inflammation (TNF-

The "Desaturation Index" Paradox

Researchers often use the 16:1/16:0 ratio (Desaturation Index) as a marker of SCD1 activity. However, in the context of dietary supplementation, this index becomes uncoupled from SCD1 activity. High circulating 16:1n-7 alongside low SCD1 activity indicates successful dietary absorption and feedback inhibition of the enzyme.

Experimental Framework: Tracing Metabolic Fate

To validate these pathways in a drug development or research setting, a self-validating Stable Isotope Tracing protocol is required.

Protocol: [U-13C]-Palmitoleic Acid Tracing

Objective: Quantify the partition between oxidation, elongation, and esterification in hepatocytes or adipocytes.

Reagents:

-

Tracer: [U-13C16]-9-Hexadecenoic acid (Isotopic purity >99%).

-

Vehicle: BSA (Fatty acid-free) conjugation (4:1 molar ratio).

Workflow:

-

Cell Culture: Seed HepG2 (liver model) or 3T3-L1 (adipocyte model).

-

Pulse: Incubate cells with 100

M [U-13C]16:1n-7 for 2, 6, and 24 hours. -

Extraction:

-

Media: Collect for oxidation analysis (13C-CO2 or soluble metabolites).

-

Cells: Folch extraction (Chloroform:Methanol 2:1).

-

-

Analysis (GC-MS/LC-MS):

-

Derivatize fatty acids to FAMEs (Fatty Acid Methyl Esters).[8]

-

Target Analytes:

-

m+16 (Parent 16:1n-7)

Uptake. -

m+18 (Elongated 18:1n-7)

ELOVL6 Activity. -

Isotopomer distribution in Citrate/Malate

TCA Cycle entry (Oxidation).

-

-

Visualization: Lipidomics Workflow

Figure 2: Workflow for stable isotope tracing of Palmitoleic acid metabolism.

Clinical & Drug Development Implications[4][13]

Biomarker Utility[4]

-

Plasma 18:1n-7/16:1n-7 Ratio: A high ratio suggests active elongation and may serve as a proxy for ELOVL6 activity under 16:1n-7 loading.

-

Phospholipid Composition: Enrichment of 16:1n-7 in Erythrocyte membranes correlates with improved insulin sensitivity in clinical trials.

Therapeutic Targets

-

Mitochondrial Uncoupling: Dietary 16:1n-7 has been shown to increase oxygen consumption without ATP synthesis in some contexts (uncoupling), potentially aiding in obesity treatment.

-